
Erythro-guaiacylglycerol-|A-ferulic acid ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-guaiacylglycerol-β-ferulic acid ether is a natural product that can be isolated from the plant Gueldenstaedtia verna . It belongs to the class of terpenoids and is known for its anti-inflammatory properties . The compound has a molecular formula of C20H22O8 and a molecular weight of 390.38 g/mol .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Erythro-guaiacylglycerol-β-ferulic acid ether undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Erythro-guaiacylglycerol-β-ferulic acid ether has several scientific research applications. It is primarily used in studies related to its anti-inflammatory activity . Additionally, it has been identified as a new aryl hydrocarbon receptor (AhR) antagonist, which makes it valuable in research related to renal fibrosis and other conditions involving AhR signaling . The compound’s ability to modulate AhR activity has potential implications in the fields of chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of erythro-guaiacylglycerol-β-ferulic acid ether involves its interaction with the aryl hydrocarbon receptor (AhR) . By antagonizing AhR, the compound can attenuate processes like epithelial-mesenchymal transition and macrophage-myo fibroblast transition, which are involved in fibrosis . This modulation of AhR activity is crucial for its anti-inflammatory and anti-fibrotic effects .
Vergleich Mit ähnlichen Verbindungen
Erythro-guaiacylglycerol-β-ferulic acid ether can be compared with other similar compounds such as threo-guaiacylglycerol-β-ferulic acid ether, eleutheroside E2, and (+)-lirioresinol A . These compounds share structural similarities but differ in their specific biological activities and mechanisms of action . Erythro-guaiacylglycerol-β-ferulic acid ether is unique due to its specific interaction with AhR and its potent anti-inflammatory properties .
Eigenschaften
Molekularformel |
C20H22O8 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(E)-3-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22O8/c1-26-16-10-13(5-6-14(16)22)20(25)18(11-21)28-15-7-3-12(4-8-19(23)24)9-17(15)27-2/h3-10,18,20-22,25H,11H2,1-2H3,(H,23,24)/b8-4+/t18-,20+/m0/s1 |
InChI-Schlüssel |
VRPSNHRJPVYMJT-VGVXJFJMSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


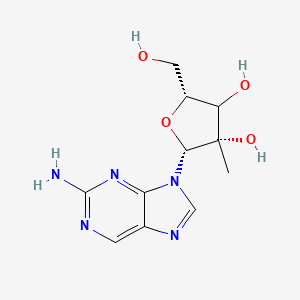

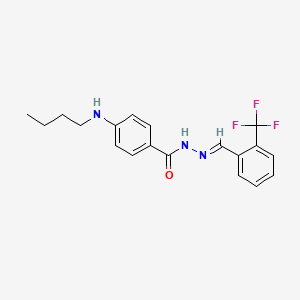
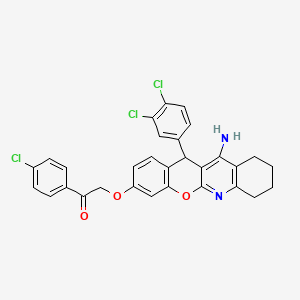
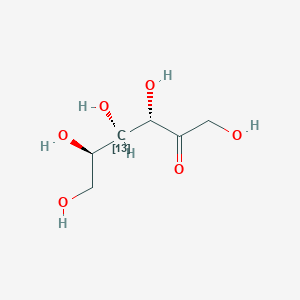
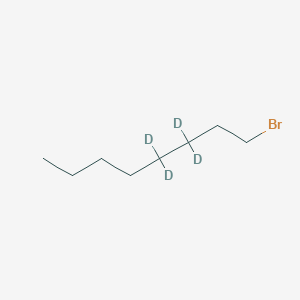
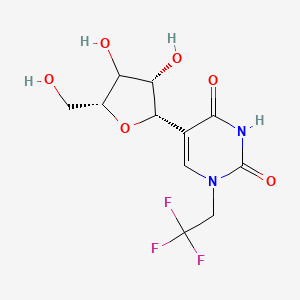

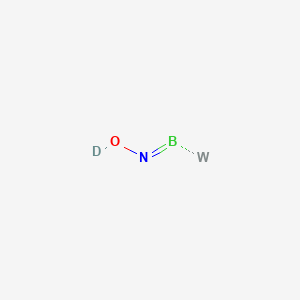
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)

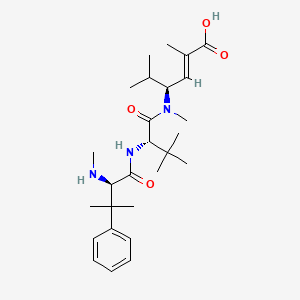
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
